tert-butyl N-[(1R)-1-phenylethyl]carbamate
Description
tert-Butyl N-[(1R)-1-phenylethyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a phenylethyl group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-phenylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(11-8-6-5-7-9-11)14-12(15)16-13(2,3)4/h5-10H,1-4H3,(H,14,15)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIRCKJMSPMDAM-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429042 | |
| Record name | ZINC06697522 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184888-43-5 | |
| Record name | ZINC06697522 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-phenylethyl]carbamate typically involves the reaction of tert-butyl chloroformate with (1R)-1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1R)-1-phenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
tert-butyl N-[(1R)-1-phenylethyl]carbamate belongs to the class of carbamates, characterized by the presence of a carbamate functional group attached to a tert-butyl group and a phenylethyl moiety. Its molecular formula is C13H19NO2, with a molecular weight of approximately 221.3 g/mol. The compound exhibits solubility in organic solvents, making it suitable for various chemical reactions.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized as a protected amine in peptide synthesis and other transformations where selective reactivity is required. The tert-butyl group provides stability while preventing side reactions during subsequent steps .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a precursor for bioactive molecules. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. Research has indicated that carbamate derivatives can exhibit varied pharmacological properties, making them candidates for drug development .
Biological Studies
The compound is also significant in biological studies where it can be used to investigate the effects of carbamates on biological systems. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes may inhibit their activity, providing insights into enzyme mechanisms and interactions .
Case Study 1: Peptide Synthesis
In a study focused on peptide synthesis, this compound was employed as a protecting group for amino acids. The protection allowed for selective coupling reactions without interference from the amine functionality, leading to high yields of the desired peptide products .
A research project evaluated the biological activity of various carbamate derivatives, including this compound. The study revealed that modifications to the phenylethyl moiety could enhance binding affinity to specific targets, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-1-phenylethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
- tert-Butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
Comparison: tert-Butyl N-[(1R)-1-phenylethyl]carbamate is unique due to its specific structure, which includes a phenylethyl group. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For example, tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate has a hydroxyl group, which can participate in additional hydrogen bonding and reactivity .
Biological Activity
tert-butyl N-[(1R)-1-phenylethyl]carbamate, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a phenylethyl moiety. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H20N2O2
- Molecular Weight : 236.31 g/mol
- IUPAC Name : this compound
The compound's structure features a tert-butyl protective group linked to a carbamate functional group, which is attached to an amino acid derivative. This configuration is essential for its biological interactions and applications in synthetic organic chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism is crucial for understanding its role in modulating various biological pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neurotransmitter Modulation : Studies suggest that this compound may influence serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions. Its structural similarity to neurotransmitters like phenylethylamine positions it as a candidate for further exploration in neurological research .
- Anticancer Properties : Preliminary studies have indicated potential anticancer activity, warranting further investigation into its efficacy against various cancer cell lines. The mechanisms underlying these effects are still being elucidated .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
